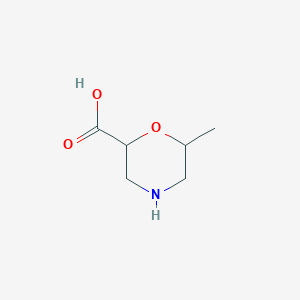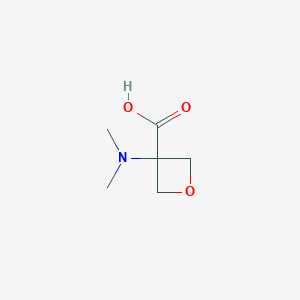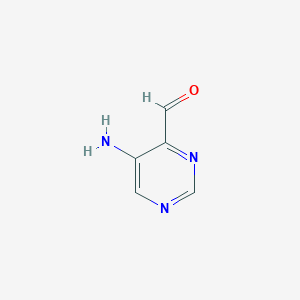
5-Aminopyrimidine-4-carbaldehyde
描述
5-Aminopyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C5H5N3O and a molecular weight of 123.11 g/mol. This compound is notable for its unique physical and chemical properties, making it a valuable substance in various scientific experiments and applications.
作用机制
Target of Action
5-Aminopyrimidine-4-carbaldehyde is a compound that has been studied for its potential role as an inhibitor of VEGFR-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, is a key player in angiogenesis, the formation of new blood vessels from existing ones . This process is crucial in various physiological and pathological conditions, including tumor growth .
Mode of Action
It is believed to interact with vegfr-2, potentially inhibiting its activity . This could result in the disruption of angiogenesis, thereby affecting the growth and proliferation of tumors .
Biochemical Pathways
The compound’s interaction with VEGFR-2 could affect various biochemical pathways involved in angiogenesis . By inhibiting VEGFR-2, this compound could disrupt the signaling pathways that promote the formation of new blood vessels .
Result of Action
By potentially inhibiting VEGFR-2, this compound could have a significant impact at the molecular and cellular levels . It could disrupt the formation of new blood vessels, which is crucial for tumor growth and proliferation . Therefore, the compound could potentially be used as a therapeutic agent in the treatment of cancer .
生化分析
Biochemical Properties
It is known that pyrimidines, including 5-Aminopyrimidine-4-carbaldehyde, play a crucial role in the synthesis of DNA, RNA, and other essential biomolecules .
Cellular Effects
Related aminopyrimidine derivatives have been studied for their effects on non-small cell lung cancer (NSCLC) cells . These compounds have shown inhibitory activity against certain kinases in NSCLC cells .
Molecular Mechanism
It is known that aminopyrimidines can undergo various reactions to form fused pyrimidines, which have significant biological activities .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound is stable under normal temperatures and pressures .
Metabolic Pathways
This compound may be involved in the pyrimidine metabolism pathway. Aminopyrimidine aminohydrolase, an enzyme involved in thiamine metabolism, catalyzes the aminohydrolysis of 4-amino-5-aminomethyl-2-methylpyrimidine .
准备方法
Synthetic Routes and Reaction Conditions
One commonly employed method for the preparation of 5-Aminopyrimidine-4-carbaldehyde involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another method involves the formylation of 6-aminopyrimidines, leading to the formation of 4-aminopyrimidine-5-carbaldehydes .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated processes and advanced equipment to maintain consistency and efficiency.
化学反应分析
Types of Reactions
5-Aminopyrimidine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Aromatic nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes.
Major Products Formed
Major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyrimidine derivatives, depending on the specific reaction and conditions employed .
科学研究应用
5-Aminopyrimidine-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of fused pyrimidines, which are important in the development of new drugs.
Biology: The compound’s derivatives are studied for their biological activities, including anti-inflammatory and antitumor properties.
Medicine: Fused pyrimidines derived from this compound are explored for their potential therapeutic applications.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
Similar compounds to 5-Aminopyrimidine-4-carbaldehyde include:
Uniqueness
What sets this compound apart from these similar compounds is its specific functional groups and the unique reactivity they confer. This compound’s ability to undergo a variety of chemical reactions and form diverse derivatives makes it particularly valuable in synthetic chemistry and pharmaceutical research .
属性
IUPAC Name |
5-aminopyrimidine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-4-1-7-3-8-5(4)2-9/h1-3H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGDNARFCDCXQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


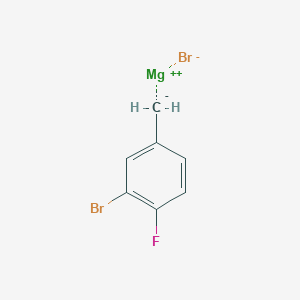
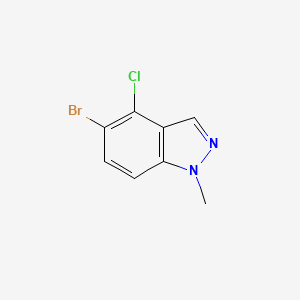
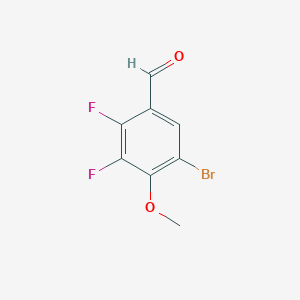
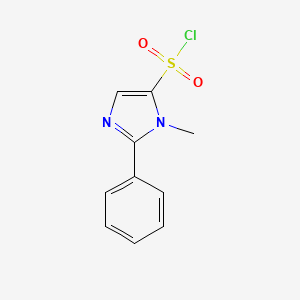
![1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)
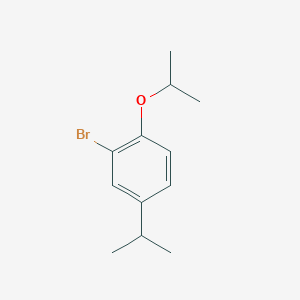
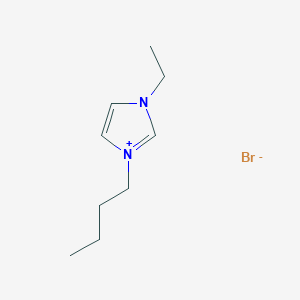
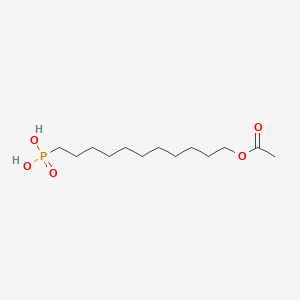
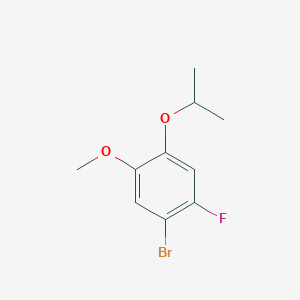
![6-Bromo-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B6359504.png)
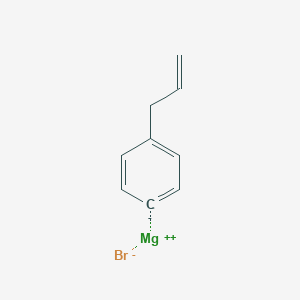
![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)
